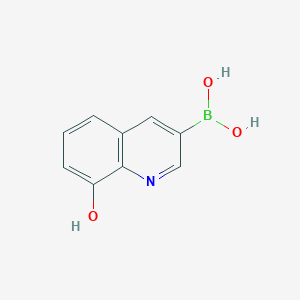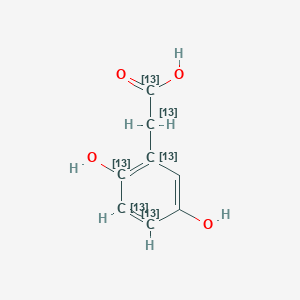
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is a compound characterized by a cyclohexane ring with two hydroxyl groups and a carboxylic acid group. The compound is labeled with carbon-13 isotopes at specific positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative, which is then subjected to specific reaction conditions to introduce the hydroxyl groups.
Isotope Labeling: Carbon-13 isotopes are incorporated into the molecule using labeled precursors.
Functional Group Introduction: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a model compound in NMR spectroscopy to study molecular dynamics and interactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as peroxidases and reductases.
Pathways Involved: The compound may modulate oxidative stress by scavenging free radicals and reducing oxidative damage.
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar structure but lacks isotope labeling.
Indole-3-acetic acid: Similar functional groups but different core structure.
Palmitic acid-1,2,3,4-13C4: Another isotope-labeled compound but with a different core structure.
Uniqueness
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is unique due to its specific isotope labeling, which makes it particularly valuable for NMR studies and other analytical techniques that require precise molecular tracking.
特性
分子式 |
C8H8O4 |
|---|---|
分子量 |
174.10 g/mol |
IUPAC名 |
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,4+1,5+1,7+1,8+1 |
InChIキー |
IGMNYECMUMZDDF-DSRNBPNHSA-N |
異性体SMILES |
C1=C([13CH]=[13CH][13C](=[13C]1[13CH2][13C](=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





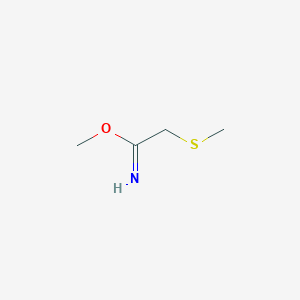
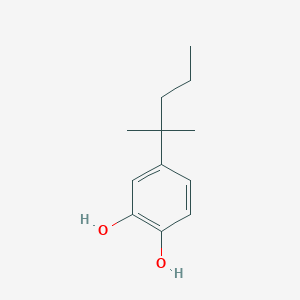

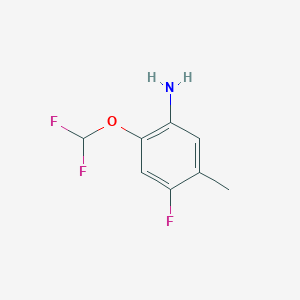
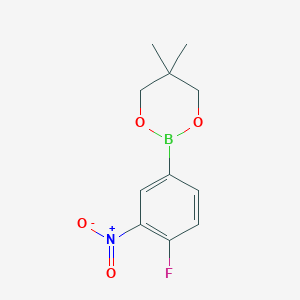
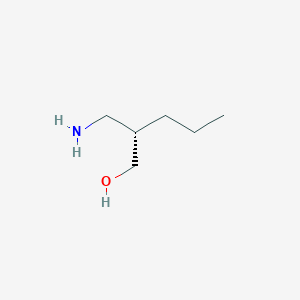
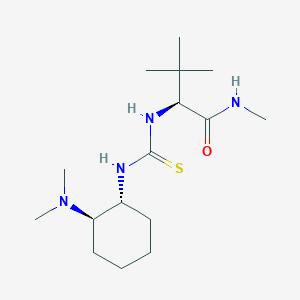
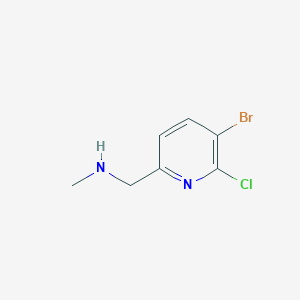
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

